molecular formula C7H13N B12968499 3-Methylenecyclohexanamine

3-Methylenecyclohexanamine

Cat. No.: B12968499
M. Wt: 111.18 g/mol
InChI Key: LATZMIIZNRXOES-UHFFFAOYSA-N
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Description

3-Methylcyclohexylamine (CAS 6850-35-7) is a cyclohexane derivative featuring a methyl group at the 3-position and a primary amine functional group. Its molecular formula is C₇H₁₅N, with a molecular weight of 113.20 g/mol . The compound exists as a mixture of cis and trans stereoisomers due to the cyclohexane ring's chair conformation, which influences its physicochemical properties and reactivity . It is primarily used in organic synthesis and pharmaceutical intermediates due to its amine functionality, which enables participation in nucleophilic reactions and salt formation .

Properties

IUPAC Name

3-methylidenecyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-6-3-2-4-7(8)5-6/h7H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATZMIIZNRXOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylenecyclohexanamine can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methyleneamine under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Methylenecyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve nucleophiles or electrophiles under controlled temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce various amines.

Scientific Research Applications

Chemistry: 3-Methylenecyclohexanamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of amines on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Methylenecyclohexanamine involves its interaction with molecular targets and pathways within a system. As an amine, it can act as a nucleophile, participating in various chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

3-Methoxycyclohexanamine

  • Molecular Formula: C₇H₁₅NO
  • Molecular Weight : 129.20 g/mol
  • Key Features :
    • Substitution of a methoxy group (-OCH₃) at the 3-position instead of methyl (-CH₃).
    • Increased polarity due to the electron-withdrawing oxygen atom, enhancing solubility in polar solvents compared to 3-methylcyclohexylamine .
    • Lower basicity (pKa ~9.5 estimated) compared to 3-methylcyclohexylamine (pKa ~10.2), attributed to the resonance stabilization of the conjugate acid by the methoxy group .
Property 3-Methylcyclohexylamine 3-Methoxycyclohexanamine
Molecular Formula C₇H₁₅N C₇H₁₅NO
Molecular Weight (g/mol) 113.20 129.20
CAS Number 6850-35-7 1068185-05-6
Key Functional Group -CH₃ -OCH₃
Stereoisomers Cis/trans mixture Defined stereocenters

4,4'-Methylenebis(cyclohexylamine) (PACM)

  • Molecular Formula : C₁₃H₂₆N₂
  • Molecular Weight : 210.36 g/mol
  • Key Features: Dimeric structure with two cyclohexylamine groups linked by a methylene (-CH₂-) bridge. Three geometric isomers: trans-trans, cis-cis, and cis-trans . Higher reactivity due to dual primary amine groups, making it a cross-linking agent in epoxy and polyurethane resins .
Property 3-Methylcyclohexylamine 4,4'-Methylenebis(cyclohexylamine)
Molecular Formula C₇H₁₅N C₁₃H₂₆N₂
Molecular Weight (g/mol) 113.20 210.36
CAS Number 6850-35-7 1761-71-3
Amine Groups 1 2
Applications Pharmaceutical synthesis Polymer curing agent

N-Ethyl-3-methylcyclohexanamine Hydrochloride

  • Molecular Formula : C₉H₂₀ClN
  • Molecular Weight : 165.71 g/mol
  • Key Features :
    • Ethyl substitution on the amine nitrogen, converting the primary amine to a secondary amine.
    • Hydrochloride salt form enhances stability and aqueous solubility .
    • Reduced nucleophilicity compared to 3-methylcyclohexylamine due to steric hindrance from the ethyl group .
Property 3-Methylcyclohexylamine N-Ethyl-3-methylcyclohexanamine HCl
Molecular Formula C₇H₁₅N C₉H₂₀ClN
Molecular Weight (g/mol) 113.20 165.71
Amine Type Primary Secondary
Solubility Moderate in water High (salt form)

3-Ethoxy-4-methylcyclohexylamine

  • Molecular Formula: C₉H₁₉NO
  • Molecular Weight : 157.26 g/mol
  • Key Features :
    • Ethoxy (-OCH₂CH₃) and methyl (-CH₃) substituents at positions 3 and 4, respectively.
    • Increased steric bulk and altered electronic properties compared to 3-methylcyclohexylamine, affecting reaction pathways in catalysis .

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